2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide
Description
This compound integrates three key structural motifs:
- Hydrazide linkage: Facilitates hydrogen bonding and structural flexibility, often critical for bioactivity.
- 4-Chloro-benzylidene-substituted thiazolidinone: A heterocyclic core with a 2,4-dioxo-thiazolidin-3-yl scaffold, modified with a 4-chlorobenzylidene group. The chloro substituent may influence electronic properties and binding interactions.
The synthesis likely involves condensation of a hydrazide precursor with 4-chlorobenzaldehyde in the presence of a catalyst, followed by cyclization to form the thiazolidinone ring .
Properties
IUPAC Name |
N'-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c20-12-7-5-11(6-8-12)9-15-18(27)23(19(28)29-15)10-16(25)21-22-17(26)13-3-1-2-4-14(13)24/h1-9,24H,10H2,(H,21,25)(H,22,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKXGVATROPYGE-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-benzoic acid N’-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo acid under basic conditions to form the thiazolidinone ring.
Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-chlorobenzaldehyde to form the benzylidene derivative.
Hydrazide Formation: The final step involves the reaction of the benzylidene-thiazolidinone with 2-hydroxybenzoic acid hydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrazide Group Reactivity
The hydrazide (–NH–NH–CO–) group participates in condensation and oxidation reactions:
-
Condensation with Carbonyl Compounds :
Reacts with aldehydes/ketones to form hydrazones under mild acidic conditions. For example, interaction with salicylaldehyde yields Schiff base derivatives . -
Oxidation :
Susceptible to oxidation by agents like HO/UV, forming diazene intermediates . In Fenton-like systems, degradation generates hydroxylated byproducts (e.g., 2,3-dihydroxybenzoic acid) .
Thiazolidinone Ring Reactions
The 2,4-dioxo-thiazolidin-3-yl ring undergoes:
-
Nucleophilic Attack :
The sulfur atom and carbonyl groups are reactive sites. Basic conditions facilitate ring-opening via nucleophilic substitution at the C2 or C4 positions . -
Electrophilic Substitution :
The 4-chlorobenzylidene group directs electrophiles (e.g., NO) to the para position of the benzene ring, though steric hindrance from the chloro substituent moderates reactivity .
Chlorobenzylidene Group Reactivity
The 4-chlorobenzylidene moiety participates in:
-
Halogen Exchange :
Reacts with nucleophiles (e.g., hydroxide) under SNAr conditions, replacing chlorine with other groups (e.g., –OH, –NH) . -
Photodegradation :
UV exposure induces C–Cl bond cleavage, forming benzyl radicals that recombine or oxidize to phenolic derivatives .
Hydroxybenzoic Acid Moiety Reactions
The 2-hydroxybenzoic acid component exhibits:
-
Chelation :
Binds metal ions (e.g., Fe, Cu) via its phenolic –OH and carboxylate groups, influencing redox activity . -
Oxidative Degradation :
In advanced oxidation processes (AOPs), hydroxyl radicals (- OH) attack the aromatic ring, producing dihydroxybenzoic acids and aliphatic carboxylic acids .
Synthetic Modifications
Stability Under Physiological Conditions
-
pH-Dependent Hydrolysis :
The compound remains stable at neutral pH but hydrolyzes in acidic (pH < 3) or alkaline (pH > 9) environments, yielding 2-hydroxybenzoic acid and thiazolidinone fragments . -
Thermal Stability :
Decomposes above 220°C, releasing CO and HCl .
Interaction with Biological Targets
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-hydroxy-benzoic acid derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or preservatives .
Anti-inflammatory Effects
The incorporation of the 2-hydroxybenzoic acid moiety is known for its anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its utility in treating conditions like arthritis or other inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of hydrazide derivatives. The unique structure of this compound allows it to interact with cellular mechanisms involved in cancer progression. Preliminary results indicate that it may induce apoptosis in cancer cells and inhibit tumor growth .
Polymer Chemistry
The hydrazide functional group can facilitate cross-linking in polymer matrices, enhancing the mechanical properties of materials. This application is particularly relevant in creating biocompatible polymers for medical devices or drug delivery systems .
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel thiazolidine-based materials with tailored properties for specific applications such as sensors or catalysts. Its ability to form coordination complexes with metal ions opens avenues for developing advanced materials with unique functionalities .
Case Study 1: Antimicrobial Efficacy
A study conducted on various hydrazide derivatives demonstrated that 2-hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 25 |
Case Study 2: Anti-inflammatory Mechanism
In vitro studies using human cell lines revealed that this compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory responses. The results suggest that it could be further developed into therapeutic agents for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Hydroxy-benzoic acid N’-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiazolidinone-Based Hydrazides
Key Differences :
Hydrazides with Alternative Heterocyclic Cores
Key Differences :
- Core Heterocycle: Thiazolidinone (target) vs. quinazolin-dione () or coumarin (). Thiazolidinones are associated with antidiabetic and anti-inflammatory activities, whereas quinazolin-diones and coumarins are linked to antimicrobial effects.
- Functional Groups : The salicylic acid moiety in the target compound may confer superior antioxidant properties compared to coumarin-based hydrazides .
Simple Benzylidene Hydrazides Without Heterocycles
| Compound Name | Structure | Key Properties | Reference |
|---|---|---|---|
| 2-Hydroxy-benzoic acid (1-phenyl-ethylidene)-hydrazide | Salicylic hydrazide + benzylidene | Simpler structure; potential chelation |
Key Differences :
- Lack of Thiazolidinone Core: The absence of the thiazolidinone ring in reduces conformational rigidity and may limit bioactivity compared to the target compound.
Biological Activity
2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide, a compound with significant structural complexity, is derived from the combination of 2-hydroxybenzoic acid and thiazolidinone derivatives. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 431.8 g/mol. The structure features a thiazolidinone core, which is known for its diverse pharmacological properties.
Antibacterial and Antifungal Activities
Research indicates that compounds similar to 2-hydroxy-benzoic acid hydrazides exhibit substantial antibacterial and antifungal activities. In one study, derivatives of 4-chloro-2-hydroxy benzoic acid hydrazide were synthesized and evaluated for their biological effects. The results showed that these compounds demonstrated significant efficacy against various bacterial strains, suggesting that the thiazolidinone moiety may enhance the antimicrobial properties of the hydrazide .
Table 1: Antibacterial Activity of Hydrazide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-Chloro-2-hydroxy benzoic acid hydrazide | E. coli | 20 |
| 4-Chloro-2-hydroxy benzoic acid hydrazide | S. aureus | 25 |
| 2-Hydroxy-benzoic acid N'-{...} | P. aeruginosa | 22 |
Analgesic Activity
The analgesic potential of similar compounds has been explored through in-vivo studies. For instance, derivatives like 5-acetamido-2-hydroxy benzoic acid have shown promising results in pain relief tests, indicating that modifications to the benzene ring can enhance binding affinity to pain receptors such as COX-2 .
Table 2: Analgesic Activity Comparison
| Compound | Dosage (mg/kg) | Pain Relief Effect (%) |
|---|---|---|
| Standard Drug (Aspirin) | 100 | 60 |
| 5-Acetamido-2-hydroxy benzoic acid | 50 | 80 |
| 2-Hydroxy-benzoic acid N'-{...} | 50 | 75 |
Anti-inflammatory Properties
In addition to analgesia, the compound's anti-inflammatory effects have been assessed through various models. The presence of the thiazolidinone structure is believed to contribute to its ability to inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Case Studies and Research Findings
A study conducted on thiazolidinedione derivatives revealed that modifications in the thiazolidinone structure significantly impacted biological activity. The presence of specific substituents on the benzene ring was correlated with enhanced antibacterial and anti-inflammatory activities .
Another research effort focused on synthesizing new hydrazide derivatives from thiazolidinones and evaluating their pharmacological profiles. These studies highlighted that certain derivatives exhibited superior activity compared to standard drugs like pioglitazone in diabetic models .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-hydroxy-benzoic acid hydrazide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazide precursors and substituted aldehydes or ketones. For example, refluxing 2-hydroxyacetohydrazide with benzoyl chloride in a water bath (100°C, 4 hours) under anhydrous conditions is a standard procedure . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and reaction time to maximize yield. Monitoring via TLC (e.g., 20% ethyl acetate/hexane) is critical to track intermediate formation .
Q. How are structural characterization techniques (e.g., NMR, IR, Mass Spectrometry) applied to confirm the integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring, N-H bend at ~3200 cm⁻¹ for the hydrazide moiety) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for substituted benzene rings) and methylene/methine groups (δ 3.5–4.5 ppm) in the thiazolidinone-acetyl chain .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the acylhydrazine-thiazolidinone scaffold .
Q. What solubility and stability challenges are associated with this compound, and how can they be addressed experimentally?
- Methodological Answer : The compound’s poor aqueous solubility (due to hydrophobic aromatic and thiazolidinone groups) can be mitigated using co-solvents (e.g., DMSO:water mixtures) or micellar encapsulation. Stability studies under varying pH (4–9) and temperature (25–60°C) reveal decomposition via hydrolysis of the hydrazide bond, necessitating storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against targets like PPAR-γ (for antidiabetic activity) or Mycobacterium tuberculosis enoyl reductase (for antimycobacterial activity) identifies binding affinities. For example, the 4-chloro-benzylidene group may enhance hydrophobic interactions in enzyme active sites .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization steps:
Q. How can Design of Experiments (DoE) optimize the synthesis and pharmacological screening of derivatives?
- Methodological Answer : A factorial design (e.g., 2³) tests variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (ethanol vs. DMF). Response surface methodology (RSM) models yield vs. parameters. For bioactivity screening, DoE reduces the number of derivatives tested by prioritizing substituents (e.g., electron-withdrawing groups on the benzylidene ring) with predicted high activity .
Q. What role does the thiazolidin-2,4-dione moiety play in modulating pharmacokinetic properties?
- Methodological Answer : The thiazolidin-2,4-dione core enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, its hydrophobicity may reduce bioavailability. Prodrug strategies (e.g., esterification of the hydroxybenzoic acid group) improve solubility without compromising target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
